molecular formula C22H21FO3 B12185813 7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12185813
M. Wt: 352.4 g/mol
InChI Key: IRDGTJRUBRUDIQ-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[c]chromen-4-one class, characterized by a fused cyclopentane-chromenone core. The substitution pattern includes a 4-fluorobenzyloxy group at position 7 and a propyl chain at position 6. These modifications influence its physicochemical properties and biological interactions, particularly in targeting enzymes or receptors associated with inflammation or metabolic regulation .

Properties

Molecular Formula

C22H21FO3

Molecular Weight

352.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methoxy]-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H21FO3/c1-2-4-15-11-19-17-5-3-6-18(17)22(24)26-21(19)12-20(15)25-13-14-7-9-16(23)10-8-14/h7-12H,2-6,13H2,1H3

InChI Key

IRDGTJRUBRUDIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C4=C2CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydrocyclopenta[c]chromenone core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the propyl group: This can be achieved through alkylation reactions using propyl halides in the presence of a strong base.

    Attachment of the fluorobenzyl group: This step involves the reaction of the intermediate compound with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and calculated physicochemical properties of the target compound with its analogs:

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Key Features
7-[(4-Fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 4-Fluorobenzyloxy (7), Propyl (8) C₂₁H₁₉FO₃ 338.38 ~3.8<sup>b</sup> Enhanced lipophilicity, metabolic stability
8-Chloro-7-[(2-fluorobenzyl)oxy]-... (CID 4351750) 2-Fluorobenzyloxy (7), Cl (8) C₁₉H₁₄ClFO₃ 360.77 ~3.5 Electronegative Cl, planar aromaticity
8-Chloro-7-[(4-methoxybenzyl)oxy]-... (CID 978411) 4-Methoxybenzyloxy (7), Cl (8) C₂₀H₁₇ClO₄ 364.80 ~2.9 Electron-donating methoxy, reduced LogP
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -OH (7) C₁₂H₁₀O₃ 202.21 ~1.2 Parent scaffold, prone to hydroxylation

<sup>a</sup>LogP values estimated using computational tools (e.g., ChemAxon).
<sup>b</sup>Propyl chain increases lipophilicity compared to Cl or methoxy substituents.

Research Implications

  • Pharmacological Potential: The target compound’s balance of lipophilicity and metabolic stability makes it a candidate for modulating lipid-related targets (e.g., FFAR1/FFAR4) .
  • SAR Insights : Propyl substitution at position 8 avoids the cytotoxicity associated with halogens (e.g., Cl) while maintaining potency, as observed in dual-acting modulators .

Biological Activity

7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopenta[c]chromene backbone with a fluorobenzyl ether substituent and a propyl group. Its molecular formula is C19H22FO2C_{19}H_{22}FO_2, with a molecular weight of approximately 302.37 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to 7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, particularly poly(ADP-ribose) polymerases (PARP), which are crucial for DNA repair mechanisms. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObservations
Antitumor Activity Inhibits growth of cancer cell lines with BRCA mutations. EC50 values range from 0.3 nM to 5 nM.
Enzyme Inhibition Exhibits potent inhibition of PARP1 and PARP2 with Ki values around 1.2 nM and 0.87 nM respectively.
Antioxidant Effects Reduces oxidative stress markers in preclinical models.

Case Studies

  • Antitumor Efficacy : A study conducted on breast cancer xenograft models demonstrated that the compound significantly reduced tumor size when administered orally, either alone or in combination with standard chemotherapy drugs like cisplatin and temozolomide. The study reported a notable decrease in tumor proliferation markers.
  • Mechanistic Insights : In vitro assays revealed that the compound effectively inhibits PARP-mediated PARylation in cancer cells, leading to apoptosis in cells with defective DNA repair mechanisms. This suggests potential use as a targeted therapy for cancers associated with BRCA mutations.
  • Pharmacokinetics : Research indicates favorable pharmacokinetic profiles for the compound, including good oral bioavailability and metabolic stability, making it a promising candidate for further clinical development.

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